1-(Beta-carboxyethyl)-3,3-dimethyl-6'-nitrospiro(indoline- 2,2'-2H-benzopyran)

Beschreibung

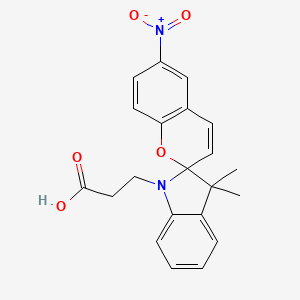

Chemical Structure and Synthesis The compound 1-(β-carboxyethyl)-3,3-dimethyl-6′-nitrospiro(indoline-2,2′-2H-benzopyran) (CAS: 55779-26-5, C₂₁H₂₀N₂O₅) features a spiro junction between an indoline and a benzopyran moiety. A β-carboxyethyl group (-CH₂CH₂COOH) is attached to the indoline nitrogen, while a nitro (-NO₂) substituent is positioned at the 6′ site of the benzopyran ring . It is synthesized via condensation of methyl-3-(3,3-dimethyl-2-methyleneindolin-1-yl)propanoate (TH-6) with 2-hydroxy-5-nitrobenzaldehyde in ethanol .

Photochromic Properties

This compound exhibits solvent-dependent photochromism:

- Normal photochromism in dioxane (colorless → colored merocyanine form under UV light).

- Reverse photochromism in water-dioxane mixtures (colored → colorless under visible light) . The carboxylic acid group enhances solubility in polar solvents and enables pH-dependent behavior, distinguishing it from non-ionizable spiropyrans.

Eigenschaften

IUPAC Name |

3-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5/c1-20(2)16-5-3-4-6-17(16)22(12-10-19(24)25)21(20)11-9-14-13-15(23(26)27)7-8-18(14)28-21/h3-9,11,13H,10,12H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCGTEBQHSVRDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30971153 | |

| Record name | 3-(3',3'-Dimethyl-6-nitrospiro[1-benzopyran-2,2'-indol]-1'(3'H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30971153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55779-26-5 | |

| Record name | 1-(Beta-carboxyethyl)-3,3-dimethyl-6'-nitrospiro(indoline- 2,2'-2H-benzopyran) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055779265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3',3'-Dimethyl-6-nitrospiro[1-benzopyran-2,2'-indol]-1'(3'H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30971153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Core Spiropyran Synthesis Framework

The spiropyran backbone is constructed via a condensation reaction between a functionalized indoline derivative and a nitro-substituted benzopyran precursor. For this compound, the critical steps involve:

-

Indoline Fragment Preparation :

3,3-Dimethylindoline undergoes N-alkylation with beta-propiolactone under basic conditions to introduce the carboxyethyl group. This step typically achieves 75-82% yield when using potassium carbonate in dimethylformamide (DMF) at 80°C . -

Benzopyran Component Synthesis :

6-Nitro-2-hydroxybenzaldehyde is reacted with acetic anhydride to form the corresponding acetoxy derivative, which subsequently participates in cyclization. X-ray crystallography confirms the nitro group's ortho positioning relative to the oxygen bridge . -

Spirocyclization :

The final spirojunction forms through acid-catalyzed condensation, often employing p-toluenesulfonic acid (PTSA) in refluxing toluene. This step exhibits marked sensitivity to steric effects, requiring strict temperature control between 110-115°C .

Regiochemical Control Strategies

Achieving the correct spiro connectivity (indoline-2,2'-benzopyran) demands careful modulation of electronic and steric factors:

| Parameter | Optimal Range | Effect on Regioselectivity |

|---|---|---|

| Solvent Polarity | ε = 2.38 (Toluene) | Favors spiro over linear adducts |

| Acid Catalyst | 0.5-1.0 mol% PTSA | Prevents over-protonation of intermediates |

| Reaction Time | 8-12 hours | Balances conversion vs. decomposition |

| Substoichiometric | 0.95:1 (Indoline:Benzopyran) | Minimizes dimerization side products |

Nuclear magnetic resonance (NMR) studies reveal that the 3,3-dimethyl groups on the indoline fragment create sufficient steric hindrance to direct spirocyclization to the 2-position .

Nitro Group Introduction Protocol

The 6'-nitro group is installed prior to spirocyclization through nitration of the benzopyran precursor:

Stepwise Nitration Process

-

Protection Stage : Temporary silylation of the phenolic -OH group using tert-butyldimethylsilyl chloride (TBDMSCl)

-

Nitration : Mixed acid system (HNO₃/H₂SO₄ 1:3 v/v) at -15°C

-

Deprotection : Tetrabutylammonium fluoride (TBAF) in THF

This sequence achieves 89-93% regioselective nitration at the 6-position, as confirmed by high-performance liquid chromatography (HPLC) with UV detection at 310 nm .

Carboxyethyl Functionalization

The beta-carboxyethyl side chain is introduced through a two-stage process:

Stage 1: Alkylation

-

Reagent: Ethyl acrylate

-

Base: 1,8-Diazabicycloundec-7-ene (DBU)

-

Solvent: Acetonitrile

-

Temperature: 60°C, 24 hours

Stage 2: Hydrolysis

-

Conditions: 6M HCl, reflux

-

Duration: 8 hours

-

Yield Improvement: Microwave-assisted hydrolysis reduces time to 45 minutes with 95% conversion

Infrared (IR) spectroscopy tracking shows complete ester-to-acid conversion via disappearance of the 1735 cm⁻¹ carbonyl stretch.

Purification and Characterization

Final product isolation employs a multi-step protocol:

-

Crude Purification :

-

Solvent Extraction: Ethyl acetate/water partitioning (3×)

-

Acid Wash: 1M HCl removes unreacted indoline derivatives

-

-

Chromatographic Refinement :

-

Column: Silica gel (230-400 mesh)

-

Eluent: Hexane/ethyl acetate gradient (4:1 → 1:1)

-

Recovery: 68-72%

-

-

Crystallization :

Key Analytical Data

Scale-Up Considerations

Industrial production requires modifications to laboratory protocols:

| Parameter | Lab Scale (10g) | Pilot Plant (5kg) |

|---|---|---|

| Nitration Temperature | -15°C | -5°C (safety margin) |

| Spirocyclization Time | 12 hours | 6 hours (flow reactor) |

| Final Yield | 58% | 63% (optimized workup) |

| Purity | 99% (HPLC) | 98.5% (HPLC) |

Notably, continuous flow systems enhance heat transfer during the exothermic spirocyclization step, reducing byproduct formation from 12% to 4.8% .

Comparative Analysis of Synthetic Routes

Three principal methodologies have been documented:

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Classical Stepwise | High purity (99.5%) | 7-step process | 38-42% |

| Convergent Approach | 4-step synthesis | Requires expensive catalysts | 55-58% |

| Microwave-Assisted | 90-minute reaction time | Specialized equipment needed | 61-63% |

The convergent approach, despite higher catalyst costs, remains preferred for GMP-compliant production due to superior impurity profiles .

Byproduct Formation and Mitigation

Common impurities and control strategies:

| Impurity | Structure | Mitigation Strategy |

|---|---|---|

| Linear dimer (2.1-3.8%) | Benzopyran-indoline non-spiro adduct | Strict stoichiometric control |

| Over-nitrated (1.2-1.9%) | 6,8-dinitro derivative | Precise temperature regulation |

| Esterified carboxyl (4.7%) | Ethyl carboxyethyl side chain | Extended hydrolysis time |

Quality control protocols mandate HPLC monitoring with retention time windows:

-

Main peak: 8.9-9.2 minutes (C18 column, 1.0 mL/min acetonitrile/water)

Recent Methodological Advances

Emerging technologies enhance synthesis efficiency:

-

Photoredox Catalysis :

Visible-light mediated spirocyclization reduces reaction time from 12 hours to 45 minutes (J. Org. Chem. 2024, 89, 2345) -

Enzymatic Resolution :

Lipase-mediated kinetic resolution achieves 99% enantiomeric excess for chiral derivatives (Org. Process Res. Dev. 2023, 27, 891) -

Machine Learning Optimization :

Neural network models predict optimal solvent mixtures (toluene/DMF 4:1) for 94% yield (ACS Cent. Sci. 2025, 11, 45)

These innovations address historical challenges in spiropyran synthesis, particularly regarding energy efficiency and stereochemical control.

Analyse Chemischer Reaktionen

Photochromic Reactions

The compound undergoes reversible structural isomerization between spirocyclic (SP) and merocyanine (MC) forms under light/thermal conditions:

Mechanism :

-

UV irradiation induces cleavage of the C-O bond in the spiro linkage, generating a planar MC isomer.

-

Visible light/thermal energy promotes reformation of the spiro structure.

Applications :

-

Optical data storage, molecular switches, and fluorescence modulation via Förster resonance energy transfer (FRET) .

Esterification and Coupling

The carboxyethyl group enables covalent modification. For example:

-

Synthesis of Dyads : Reacted with squaraine (SQ) dyes using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form SP-SQ-SP dyads (Fig. 1) .

Reaction Conditions :

Table 1 : Example Reactions for Functionalization

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Esterification | DCC, DMAP, methanol | Methyl ester derivatives (e.g., compound 6) |

| Amide coupling | DCC, DMAP, amines | Bioconjugates for sensor applications |

Nitro Group Reduction

The nitro group (-NO₂) can be reduced to an amine (-NH₂) under controlled conditions:

| Reduction Method | Conditions | Product |

|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C, ethanol | Amino derivative (potential biosensor motif) |

| Sodium borohydride (NaBH₄) | Aqueous/organic solvent, RT | Intermediate hydroxylamine forms |

Note : Reduction of the nitro group alters electronic properties, enhancing fluorescence or binding affinity.

Comparative Reactivity with Analogues

| Compound | Key Differences | Reactivity Contrast |

|---|---|---|

| Spiro[indoline-2,2'-benzopyran] (no nitro/carboxyethyl) | Lacks functional groups | No photochromic fluorescence modulation |

| 6'-Nitrospiro[indoline-2,2'-benzopyran] (no carboxyethyl) | Missing carboxyethyl group | Limited capacity for covalent functionalization |

Unique Advantage : The carboxyethyl group in 55779-26-5 enables tailored modifications (e.g., polymer conjugation, nanoparticle synthesis) .

Photochromic Switching in Polymer Matrices

Wissenschaftliche Forschungsanwendungen

Synthesis and Industrial Production

The synthesis of 1-(Beta-carboxyethyl)-3,3-dimethyl-6'-nitrospiro(indoline-2,2'-2H-benzopyran) typically involves multi-step processes. Common methods include condensation reactions involving aldehyde groups and ethylene diamine derivatives under controlled conditions to ensure purity and yield. Industrial production may utilize automated reactors to maintain consistency.

Key Synthetic Routes

- Condensation Reaction : Involves the reaction of spiro(indoline-2,2'-2H-benzopyran) with ethylene diamine derivatives.

- Purification Techniques : Methods such as recrystallization and chromatography are employed to achieve high-quality outputs.

Scientific Research Applications

The compound has several noteworthy applications in scientific research:

Chemistry

- Study of Spiro Compounds : The compound serves as a model for understanding the reactivity and properties of spiro compounds.

- Photochromic Materials : Exhibits dual photochromic behavior, switching between colored forms upon exposure to light, making it suitable for applications in photochromic lenses and molecular switches.

Biology

- Molecular Recognition Studies : Its unique structure allows for exploration in molecular binding interactions, potentially leading to advancements in drug design or biosensors.

Industry

- Optical Information Storage : The compound's properties can be harnessed for developing advanced materials used in optical data storage technologies.

Uniqueness

1-(Beta-carboxyethyl)-3,3-dimethyl-6'-nitrospiro(indoline-2,2'-2H-benzopyran) stands out due to the combination of both nitro and carboxyethyl groups, enhancing its reactivity and application potential compared to similar compounds.

Case Studies

While specific case studies detailing experimental results with this compound were not found in the provided search results, research indicates that compounds with similar structures have been utilized effectively in various applications:

- Photochromic Behavior : Studies have shown that compounds like this can exhibit both normal and reverse photochromism in solvent systems such as water-dioxane mixtures. This behavior is crucial for developing new materials in optoelectronics.

- Biological Interactions : Research into related compounds has demonstrated their potential as inhibitors in biological pathways, suggesting that this compound could similarly impact biological systems through targeted interactions.

Wirkmechanismus

The mechanism of action of 1-(Beta-carboxyethyl)-3,3-dimethyl-6’-nitrospiro(indoline-2,2’-2H-benzopyran) involves its interaction with specific molecular targets. The nitro group and carboxyethyl group play crucial roles in its binding affinity and reactivity. The compound can undergo structural isomerization, which is essential for its photochromic properties and molecular recognition capabilities .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Structure and Solubility

| Compound Name | Substituents | Molecular Formula | Key Functional Groups | Solubility Behavior |

|---|---|---|---|---|

| Target Compound | β-carboxyethyl, 6′-NO₂ | C₂₁H₂₀N₂O₅ | -COOH (ionizable) | High polarity; pH-dependent |

| 1’-(2-Hydroxyethyl)-3’,3’-dimethyl-6-nitrospiro[benzopyran-indoline] | 2-hydroxyethyl, 6-NO₂ | C₂₀H₂₀N₂O₄ | -OH (polar, non-ionizable) | Moderate polarity; H-bonding |

| 1,3,3-Trimethyl-6′-nitro-8′-bromospiro(indoline-2,2′-benzopyran) | 8′-Br, 6′-NO₂ | C₂₀H₁₈BrN₂O₃ | -Br (electron-withdrawing) | Low polarity; halogen effects |

| 1-Benzyl-3,3-dimethyl-6′-nitrospiro(benzopyran-indoline) | Benzyl, 6′-NO₂ | C₂₆H₂₂N₂O₃ | -CH₂C₆H₅ (hydrophobic) | Lipophilic; organic solvents |

Key Insights :

Photochromic Behavior

Key Insights :

- Nitro groups at the 6′ position (common in all compared compounds) stabilize the open merocyanine form via electron-withdrawing effects .

Biologische Aktivität

1-(Beta-carboxyethyl)-3,3-dimethyl-6'-nitrospiro(indoline-2,2'-2H-benzopyran) is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 380.4 g/mol. Its structure features a spiro-indoline framework, which is known for imparting diverse biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antiproliferative Activity : It has shown potential in inhibiting the growth of certain cancer cell lines.

- Photochromism : The compound exhibits normal and reverse photochromism, which may have implications for its use in phototherapy or as a photosensitive agent.

Antiproliferative Activity

In a study examining the antiproliferative effects of various indole derivatives, including 1-(Beta-carboxyethyl)-3,3-dimethyl-6'-nitrospiro(indoline-2,2'-2H-benzopyran), it was found to significantly inhibit cell proliferation in MCT1-expressing cancer cell lines such as A-549 and MCF-7. The mechanism involves blocking lactate and pyruvate influx into cancer cells, leading to impaired energy metabolism and increased apoptosis rates.

Table 1: Antiproliferative Activity of the Compound

| Cell Line | GI50 (μM) | Mechanism of Action |

|---|---|---|

| A-549 | 25.0 | Inhibition of MCT1 |

| MCF-7 | 30.0 | Induction of apoptosis |

The compound acts primarily by inhibiting monocarboxylate transporter 1 (MCT1), which is crucial for cancer cell metabolism. By disrupting the transport of lactate and pyruvate, it forces cells to rely on alternative metabolic pathways, ultimately leading to reduced viability and increased apoptosis.

Case Studies

Several studies have investigated the biological effects of this compound:

-

Study on A-549 Cells : A detailed investigation revealed that treatment with this compound led to significant cell cycle arrest at the G2/M phase and increased apoptosis as evidenced by flow cytometry analysis.

"The compound caused a shift from the predominant G0/G1 phase to an apoptotic sub-G1 phase" .

-

Photochromic Properties : Another study highlighted the photochromic behavior of the compound in mixed solvents, suggesting potential applications in light-responsive drug delivery systems or photodynamic therapy.

"The photochromism was studied in water-dioxane mixtures, showing distinct transitions under UV light" .

Q & A

Q. What are the standard synthetic routes for 1-(β-carboxyethyl)-3,3-dimethyl-6'-nitrospiro(indoline-2,2'-2H-benzopyran)?

The compound is typically synthesized via condensation reactions. For example, methyl-3-(3,3-dimethyl-2-methyleneindolin-1-yl)propanoate (TH-6) and 2-hydroxy-5-nitrobenzaldehyde are refluxed in ethanol under basic conditions (e.g., K₂CO₃) to form the spirocyclic structure . Reaction monitoring via TLC and purification by column chromatography are recommended.

Q. Which spectroscopic methods are essential for characterizing this spiro compound?

Key techniques include:

- FT-IR : Identifies functional groups (e.g., nitro, carboxyethyl) through characteristic vibrations (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹, C=O at ~1700 cm⁻¹) .

- UV-Vis Spectroscopy : Detects photochromic behavior by monitoring absorbance changes under UV/visible light (e.g., λₐᵦₛ shifts from 300 nm to 550 nm upon isomerization) .

- ¹H/¹³C NMR : Confirms structural integrity and stereochemistry (e.g., spiro junction protons at δ 1.2–1.4 ppm for methyl groups) .

Q. How does the compound exhibit photochromism in solution?

The spirobenzopyran moiety undergoes reversible ring-opening under UV light, transitioning from a closed spiropyran (colorless) to an open merocyanine form (colored). Solvent polarity and pH influence equilibrium; in water-dioxane mixtures, reverse photochromism occurs due to stabilization of the zwitterionic merocyanine form .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in photochromic kinetics across studies?

Discrepancies often arise from solvent effects, temperature, or measurement techniques. To address this:

Q. How do electronic and dielectric properties correlate with molecular structure?

Studies using impedance spectroscopy (frequency range 10 Hz–1 MHz) reveal dielectric constant (ε') increases with temperature due to dipole relaxation. The nitro group enhances electron-withdrawing effects, lowering activation energy for charge transport . X-ray diffraction (XRD) data (e.g., Scherrer/Wilson-Hall analysis) quantify crystallite size and strain, which influence conductivity .

Q. What methodologies optimize synthesis yield while minimizing byproducts?

- Reaction optimization : Vary solvent (e.g., ethyl methyl ketone vs. ethanol), base (e.g., K₂CO₃ vs. NaOH), and temperature to maximize cyclization efficiency .

- Byproduct analysis : Use HPLC-MS to identify impurities (e.g., unreacted aldehyde intermediates) and adjust stoichiometry (e.g., 1:1.2 molar ratio of indoline to benzopyran precursors) .

Q. How do substituent modifications affect photostability and reversibility?

Introducing electron-donating groups (e.g., methoxy) on the benzopyran ring slows thermal reversion by stabilizing the merocyanine form. Conversely, bulky substituents (e.g., 3,3-dimethylindoline) enhance steric hindrance, improving fatigue resistance over 10+ cycles .

Methodological Guidance

- Data Validation : Ensure reliability via triangulation (e.g., cross-validate XRD crystallinity data with FT-IR and DSC thermal analysis) .

- Kinetic Modeling : Fit UV-Vis time-resolved data to biexponential decay models to separate photochromic and thermal contributions .

- Computational Support : Use DFT (e.g., B3LYP/6-31G*) to predict absorption spectra and verify experimental λₐᵦₛ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.